(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide
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Overview
Description
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide, have shown a broad spectrum of biological potentials. These compounds are known for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. Their importance in modern therapeutics is underscored by their role in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Interaction with Nucleic Acids and Antiviral Properties
Isoquinoline derivatives' interaction with nucleic acids and their antiviral properties highlight their potential in drug discovery. Their binding to DNA and RNA, modulating the biological processes at the molecular level, opens avenues for designing new therapeutics against viruses and other pathogens (Basu & Kumar, 2018). This aspect is crucial for developing drugs with a unique mechanism of action, especially in treating viral infections where resistance is a growing concern.
Role in Metal Extraction and Environmental Cleanup
This compound and its derivatives play a significant role in extracting metals from industrial wastewater, soil, and spent raw materials. Their efficiency in recovering heavy metals, lanthanides, actinides, and noble metals from various sources is of particular interest for environmental cleanup and recycling of precious materials (Yudaev & Chistyakov, 2022).
Therapeutic Potentials and Drug Design
The structural flexibility and bioisosteric properties of isoquinoline derivatives make them suitable candidates for designing novel drugs with enhanced pharmacological profiles. Their potential in targeting nucleic acids and specific proteins, along with their ability to modulate various biochemical pathways, underscore their significance in therapeutic development and drug design (K. Bhadra & G. Kumar, 2012).
Mechanism of Action
The mechanism of action of amides involves various steps. For instance, the reduction of amides by LiAlH4 involves the initial deprotonation step followed by the nucleophilic addition of the hydride ion . The hydrolysis of amides involves protonation of the amide on oxygen followed by attack of water on the carbonyl carbon .
Safety and Hazards
Future Directions
Amides have significant potential for future research and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants and exhibit pivotal roles in plant–pathogen interactions .
Properties
IUPAC Name |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.